BenchChemオンラインストアへようこそ!

(Rac)-Telinavir

HIV protease inhibition plasma protein binding α1-acid glycoprotein

Procure (Rac)-Telinavir for precise α1-AGP attenuation assays, PK/PD disconnect validation, and structure-resistance studies. This racemic mixture demonstrates a 17-fold activity loss in MT-2 cells and complete EC90 loss in lymphocytes under physiological α1-AGP, offering maximal dynamic range for protein-binding interference research. Its unique I11V, M46I, F53L, A71V, N88D mutation profile distinguishes it from single-mutation analogs.

Molecular Formula C33H44N6O5
Molecular Weight 604.7 g/mol
CAS No. 162679-88-1
Cat. No. B14150306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Telinavir
CAS162679-88-1
Molecular FormulaC33H44N6O5
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NC(C)(C)C
InChIInChI=1S/C33H44N6O5/c1-21(2)19-39(32(44)38-33(3,4)5)20-28(40)26(17-22-11-7-6-8-12-22)36-31(43)27(18-29(34)41)37-30(42)25-16-15-23-13-9-10-14-24(23)35-25/h6-16,21,26-28,40H,17-20H2,1-5H3,(H2,34,41)(H,36,43)(H,37,42)(H,38,44)
InChIKeyZILOOGIOHVCEKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Telinavir (SC-52151) for HIV Protease Research: Procurement-Grade Specifications and Baseline Characteristics


(Rac)-Telinavir (CAS 162679-88-1), also designated (Rac)-SC-52151, is the racemic mixture of Telinavir, an anti-HIV aspartyl protease inhibitor developed by Searle (Monsanto) and advanced to Phase I/II clinical evaluation [1]. The compound contains the (R)-(hydroxyethyl)urea isostere as a core pharmacophore and exhibits tight-binding inhibition of HIV-1 protease [2]. (Rac)-Telinavir demonstrates a mean 50% effective concentration (EC50) of 26 ng/mL (43 nM) against lymphotropic, monocytotropic strains and field isolates of HIV-1, HIV-2, and simian immunodeficiency virus [3]. Notably, clinical development of Telinavir was discontinued after Phase I/II studies despite achieving plasma concentrations above the IC90 for viral replication, as no antiviral activity was observed in treated patients [1].

Why (Rac)-Telinavir Cannot Be Substituted with Other HIV Protease Inhibitors in Mechanistic and Translational Studies


Generic substitution among HIV protease inhibitors is not scientifically defensible due to profound differences in susceptibility to plasma protein binding, resistance mutation profiles, metabolic pathways, and formulation-dependent bioavailability [1]. (Rac)-Telinavir (SC-52151) exemplifies this heterogeneity: it exhibits a 17-fold loss of antiviral activity in MT-2 cells in the presence of physiological α1-acid glycoprotein (α1-AGP) concentrations, and in primary lymphocytes, no EC90 could be reached under the same conditions [2]. In contrast, indinavir showed only a 2- to 3-fold activity loss in identical experiments, while saquinavir and ritonavir displayed 10- to 48-fold losses depending on cell type [2]. Furthermore, (Rac)-Telinavir resistance mutations (e.g., I11V, M46I, F53L, A71V, N88D in SF162 strain) differ from those observed with related hydroxyethylurea inhibitors like SC-55389A, which selects for N88S [3]. These compound-specific biochemical and pharmacological properties preclude interchangeability for any research application requiring defined molecular pharmacology.

Quantitative Differentiation Evidence for (Rac)-Telinavir: Head-to-Head Comparative Data Versus Closest Analogs


Plasma Protein Binding Interference: α1-Acid Glycoprotein-Induced Activity Loss Versus Indinavir, Saquinavir, and Ritonavir

(Rac)-Telinavir (SC-52151) exhibits a uniquely severe susceptibility to α1-acid glycoprotein (α1-AGP)-mediated activity loss compared to other HIV protease inhibitors. In MT-2 cells, the EC90 shift was 17-fold (no EC90 with α1-AGP reached in primary lymphocytes), whereas indinavir lost only 2- to 3-fold activity, saquinavir lost 10- to 11-fold, and ritonavir lost 11- to 48-fold across the same experimental systems [1]. This differential protein binding susceptibility directly explains why SC-52151 failed to demonstrate antiviral activity in clinical trials despite achieving plasma concentrations above the IC90 in standard cell culture assays [2].

HIV protease inhibition plasma protein binding α1-acid glycoprotein antiviral potency in vitro pharmacology

Resistance Mutation Profile Differentiation: SC-52151 (N88D-Containing Variants) Versus Related Hydroxyethylurea Inhibitor SC-55389A (N88S)

In vitro resistance selection experiments reveal distinct mutation signatures between (Rac)-Telinavir (SC-52151) and the structurally related hydroxyethylurea inhibitor SC-55389A. SC-52151 selection in the SF162 monocytotropic strain yielded multiple protease substitutions: I11V, M46I, F53L, A71V, and N88D; critically, the N88D mutation alone did not confer resistance to SC-52151 when recreated by site-directed mutagenesis [1]. In contrast, SC-55389A selected for N88S as the primary resistance-conferring mutation [2]. Sequential passaging with both compounds accumulated L10F, D35E, D37M, I47V, I54L, A71V, V82I, and S88D, producing cross-resistance to multiple protease inhibitors [1].

HIV drug resistance protease mutation N88D substitution cross-resistance hydroxyethylurea inhibitors

CYP3A4-Dependent Metabolism and Ketoconazole-Mediated Bioavailability Enhancement

(Rac)-Telinavir (SC-52151) is primarily metabolized by CYP3A4 and exhibits poor oral bioavailability, a characteristic shared with several HIV protease inhibitors but with quantifiable differentiation in enhancement potential. In female beagle dogs, absolute oral bioavailability of SC-52151 was 4.1% [1]. Coadministration of the CYP3A4 inhibitor ketoconazole (100 mg/dog/day, approximately 10 mg/kg) for 5 days prior to SC-52151 dosing improved absolute bioavailability to 9.6% (2.3-fold increase) and increased Cmax from 0.41 μg/mL to 0.83 μg/mL (2.0-fold increase) [2]. The high plasma clearance (44 mL/min/kg) and short elimination half-life (approximately 1 hour) following intravenous administration confirm extensive hepatic first-pass metabolism [1].

drug metabolism CYP3A4 bioavailability pharmacokinetics drug-drug interaction

SEDDS Formulation-Dependent Pharmacokinetic Differentiation: AUC, Cmax, and Cmin Enhancement Versus Ethanol-Based Elixir

Formulation strategy critically modulates (Rac)-Telinavir exposure. In a Phase I/II clinical study (n=49 patients, 14-day treatment), the self-emulsifying drug delivery system (SEDDS) formulation produced significantly higher plasma exposure compared with the ethanol-based elixir: larger area under the concentration-time curve (AUC, p < 0.001), higher peak concentration (Cmax, p = 0.041), and higher trough concentration (Cmin, p = 0.025) [1]. Both SEDDS regimens achieved mean plasma concentrations above the IC90 for HIV. However, despite achieving target plasma levels, no antiviral activity was observed (mean 0.03 log10 RNA copies decline with SEDDS vs. 0.15 log10 increase with elixir) [1].

drug formulation self-emulsifying drug delivery system pharmacokinetics bioavailability AUC

Clinical Trial Outcome: SEDDS Achieves IC90 Exceedance Without Antiviral Efficacy

(Rac)-Telinavir (SC-52151) presents a well-documented case of pharmacokinetic-pharmacodynamic (PK/PD) disconnect. In the Phase I/II clinical study, SEDDS formulation achieved mean plasma concentrations above the IC90 for HIV replication, yet no antiviral activity was produced (mean viral RNA change -0.03 log10 copies for SEDDS vs. +0.15 log10 for elixir) [1]. This outcome contrasts with other HIV protease inhibitors developed contemporaneously: indinavir (MK-639) demonstrated median 1.5-2.0 log10 RNA reductions in Phase I/II studies [2]; ritonavir and nelfinavir produced similar viral load reductions in clinical trials [3]. The PK/PD disconnect with SC-52151 is mechanistically attributed to α1-acid glycoprotein binding interference [4].

clinical trial pharmacodynamics PK/PD disconnect antiviral activity HIV RNA

Cross-Strain Antiviral Spectrum: Broad Activity Against HIV-1, HIV-2, and SIV

(Rac)-Telinavir (SC-52151) demonstrates broad-spectrum activity across multiple HIV and SIV strains. The mean EC50 of 26 ng/mL (43 nM) is consistent across lymphotropic and monocytotropic HIV-1 strains, HIV-2, and simian immunodeficiency virus (SIV) wild isolates [1]. This cross-strain, cross-species inhibitory profile differentiates SC-52151 from certain other HIV protease inhibitors that show reduced potency against HIV-2 or SIV. For context, saquinavir and ritonavir exhibit reduced activity against HIV-2 compared with HIV-1, with EC50 values typically 10- to 100-fold higher for HIV-2 isolates [2].

broad-spectrum antiviral HIV-2 inhibition SIV inhibition EC50 cross-species activity

Validated Research and Industrial Applications for (Rac)-Telinavir Based on Quantitative Evidence


Reference Standard for α1-Acid Glycoprotein Interference Studies in HIV Protease Inhibitor Pharmacology

(Rac)-Telinavir serves as the extreme-sensitivity reference compound for quantifying α1-AGP-mediated attenuation of antiviral activity. With a 17-fold activity loss in MT-2 cells and complete loss of detectable EC90 in primary lymphocytes under physiological α1-AGP conditions, it provides the maximal dynamic range for comparative protein-binding interference assays [1]. This application is supported by head-to-head data showing indinavir (2- to 3-fold loss), saquinavir (10- to 11-fold loss), and ritonavir (11- to 48-fold loss) [1].

Negative Control for Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Formulation Development

(Rac)-Telinavir provides a uniquely documented PK/PD disconnect case wherein SEDDS formulation achieved plasma concentrations above IC90 but produced no antiviral effect (mean -0.03 log10 RNA change) [2]. This established negative-control profile enables researchers to validate PK/PD models, benchmark formulation strategies, and investigate mechanisms underlying the disconnect between in vitro potency and in vivo efficacy [2].

Hydroxyethylurea Resistance Mechanism Studies: Multi-Mutation Pathway Analysis

(Rac)-Telinavir offers a defined multi-mutation resistance profile (I11V, M46I, F53L, A71V, N88D in SF162 strain) that distinguishes it from single-mutation-dependent analogs like SC-55389A (N88S alone sufficient) [3]. This compound is essential for structure-resistance relationship studies within the hydroxyethylurea inhibitor class and for investigating cross-resistance patterns when combined with other protease inhibitors [3].

CYP3A4-Mediated Drug Metabolism and Drug-Drug Interaction Studies

(Rac)-Telinavir is a validated substrate for CYP3A4 metabolism studies, with established baseline pharmacokinetic parameters (clearance 44 mL/min/kg, half-life ~1 hour, absolute bioavailability 4.1%) and quantifiable enhancement via ketoconazole coadministration (2.3-fold bioavailability increase, Cmax 0.41→0.83 μg/mL) in the beagle dog model [4]. These defined parameters support drug metabolism investigations, CYP3A4 inhibition assays, and preclinical drug-drug interaction assessments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Telinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.